5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylsulfonylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3O2S/c1-4-5(7)6(9(2)8-4)12(3,10)11/h7H2,1-3H3 |
InChI Key |
MMEWNDUFJSKCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 5-Position
The 5-position of the pyrazole ring is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of substituent effects:
*Calculated based on formula C₆H₁₁N₃O₂S.
Key Observations:
Substituent Effects at the 1- and 3-Positions
Methyl groups at the 1- and 3-positions are common in pyrazole derivatives to enhance steric hindrance and metabolic stability:
Biological Activity
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNOS
- Molecular Weight: 175.21 g/mol
- Structure: The compound features a pyrazole ring with a methanesulfonyl group and two methyl substitutions at the 1 and 3 positions.
Antimicrobial Activity
Research indicates that 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has demonstrated promising anticancer effects against multiple cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for cancer progression. For instance, it may modulate cellular signaling pathways by inhibiting kinases or proteases involved in tumor growth and metastasis.
The biological activity of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine is attributed to its ability to interact with molecular targets in cells:
- Enzyme Inhibition: The compound may inhibit certain kinases that are essential for cell proliferation and survival.
- Cell Signaling Modulation: By affecting signaling pathways, it can induce apoptosis in cancer cells or disrupt bacterial cell function.
Study on Anticancer Properties
A study evaluated the effect of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine on various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values around 20 µM for MDA-MB-231 cells and 25 µM for HepG2 cells, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 20 |
| HepG2 | 25 |
Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL across different bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Lacks methanesulfonyl group | Different chemical properties |
| 1-Methyl-3,5-dimethyl-1H-pyrazole | Similar structure without methanesulfonyl group | Varying biological activity due to structural differences |
| 4-Amino-5-methyl-1H-pyrazole | Contains amino groups | Different reactivity patterns |
The presence of both the methanesulfonyl group and dimethyl substitutions in this compound imparts unique chemical and biological properties that distinguish it from similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the methanesulfonyl group via nucleophilic substitution or oxidation reactions. For example, sulfonation of a precursor pyrazole derivative using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C is a common approach . Reaction temperature and solvent polarity significantly impact yield; lower temperatures minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H-NMR : A singlet for the methyl groups (δ ~2.5–3.0 ppm) and a downfield shift for the pyrazole C-H (δ ~7.5 ppm).
- ¹³C-NMR : Distinct peaks for the methanesulfonyl group (δ ~45 ppm for CH₃, ~110 ppm for SO₂).
Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak ([M+H]⁺ at m/z 218.1). IR spectroscopy verifies the sulfonyl group (asymmetric SO₂ stretch ~1350 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay). Cytotoxicity screening against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at concentrations of 1–100 µM can identify anticancer potential. Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How do substituent variations (e.g., methanesulfonyl vs. alkylsulfonyl) impact target binding and pharmacokinetics?
- Methodological Answer : Comparative molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR kinase) reveals steric and electronic effects of the sulfonyl group. Pharmacokinetic studies (logP, metabolic stability via liver microsomes) show that methanesulfonyl enhances solubility but may reduce membrane permeability compared to bulkier alkylsulfonyl groups .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Validate findings using orthogonal methods:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD).
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
- Cross-validate cell-based assays with gene knockout (CRISPR) or RNA interference to confirm target specificity .
Q. How can computational modeling guide the optimization of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine for specific targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories to identify stable binding conformations. QSAR models correlate substituent effects with IC50 values .
Q. What analytical techniques differentiate enantiomers or tautomeric forms of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers. Dynamic NMR at variable temperatures detects tautomerism (e.g., pyrazole ring proton shifts). X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyrazole sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
